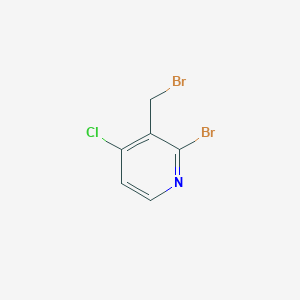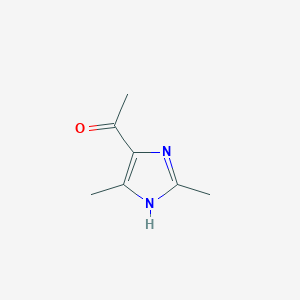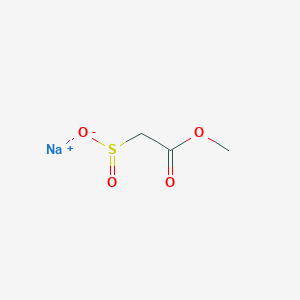
2-bromo-3-(bromomethyl)-4-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(bromomethyl)-4-chloropyridine (2B3BCP) is an organic compound belonging to the class of brominated pyridines. It is a white, volatile solid with a pungent odor. It is used in the synthesis of organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals.
Mécanisme D'action
2-bromo-3-(bromomethyl)-4-chloropyridine is an intermediate in the synthesis of organic compounds and pharmaceuticals. It is used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. It is also used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Biochemical and Physiological Effects
This compound is an organic compound with no known biochemical or physiological effects. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-3-(bromomethyl)-4-chloropyridine has several advantages for laboratory experiments. It is a relatively stable compound and has a low boiling point, making it ideal for laboratory use. It is also a relatively inexpensive compound, making it cost-effective for laboratory experiments. However, it is a volatile compound, making it difficult to handle and store. It is also a toxic compound and should be handled with caution.
Orientations Futures
Future research on 2-bromo-3-(bromomethyl)-4-chloropyridine could focus on its use as a starting material for the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, research could focus on its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Research could also focus on the development of new methods for the synthesis of this compound, as well as new methods for the synthesis of other brominated pyridines. Finally, research could focus on the toxicity of this compound and the development of safer methods for its handling and storage.
Méthodes De Synthèse
2-bromo-3-(bromomethyl)-4-chloropyridine is synthesized through a two-step method. The first step involves the reaction of 2-bromo-3-chloropyridine with bromomethylmagnesium bromide to form this compound. The second step involves the reaction of this compound with hydrochloric acid to form this compound hydrochloride.
Applications De Recherche Scientifique
2-bromo-3-(bromomethyl)-4-chloropyridine has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and agrochemicals, the synthesis of organic compounds, and the synthesis of other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiophenes.
Propriétés
IUPAC Name |
2-bromo-3-(bromomethyl)-4-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-5(9)1-2-10-6(4)8/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIPZUZCSYNVHFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)CBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)



![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)


![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)